molecular formula C10H10O2 B13937582 (Z)-4-Phenyl-2-butenoic acid

(Z)-4-Phenyl-2-butenoic acid

Cat. No.: B13937582
M. Wt: 162.18 g/mol
InChI Key: SCBUQIQXUBOQAI-YWEYNIOJSA-N
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Description

(Z)-4-Phenyl-2-butenoic acid is an unsaturated carboxylic acid with the molecular formula C10H10O2 and a molecular weight of 162.18 g/mol . This compound is of significant interest in organic and medicinal chemistry research, particularly due to the importance of the cis (Z) configuration in biological activity, as seen in related compounds like (Z)-4-Aminocrotonic acid, which acts as a selective partial agonist for GABAA-ρ receptors . Researchers utilize this and similar phenyl-substituted butenoic acid derivatives as key intermediates in synthetic pathways. For instance, structural analogs such as 4-Phenyl-3-butenoic acid (PBA) have been investigated for their anti-inflammatory properties and selective effects on cell signaling pathways in tumorigenic cells, modulating kinases like p38 MAPK and JNK . The compound's structure, featuring a carboxylic acid functional group and a phenyl ring, makes it a versatile building block for the synthesis of more complex molecules, including amides and esters, as demonstrated in patents for producing 4-phenyl-4-oxo-2-butenoic ester derivatives . This compound is provided for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

(Z)-4-phenylbut-2-enoic acid

InChI

InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8H,7H2,(H,11,12)/b8-4-

InChI Key

SCBUQIQXUBOQAI-YWEYNIOJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C=C\C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC=CC(=O)O

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of Z 4 Phenyl 2 Butenoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy stands as the cornerstone for the structural elucidation of (Z)-4-Phenyl-2-butenoic acid, offering deep insights into its stereochemistry, carbon backbone, and the spatial relationships between atoms.

The ¹H NMR spectrum is instrumental in confirming the Z-configuration of the double bond in 4-Phenyl-2-butenoic acid. The vicinal coupling constant (³J) between the two olefinic protons (H-2 and H-3) is a direct indicator of their relative geometry. For a Z-isomer, where the protons are cis to each other, the coupling constant is characteristically smaller than that of the corresponding E-isomer (trans protons).

The typical range for a ³Jcis coupling constant in alkenes is between 6 and 14 Hz. In the case of (Z)-4-oxo-4-phenylbut-2-enoic acid, a structurally related compound, the J-value for the Z-isomer is reported to be in the range of 12–14 Hz . For this compound, the olefinic protons would therefore be expected to exhibit a coupling constant within this range, confirming their cis relationship.

The proton at C-2, being alpha to the electron-withdrawing carboxylic acid group, would appear more downfield compared to the proton at C-3. The benzylic protons at C-4 would appear as a doublet, coupled to the olefinic proton at C-3. The aromatic protons of the phenyl group would typically resonate in the range of 7.2-7.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~5.8 - 6.2d~12
H-3~6.3 - 6.8dt~12, ~7
H-4 (CH₂)~3.5 - 3.8d~7
Phenyl-H~7.2 - 7.5m-
COOH~10 - 12br s-
Note: Predicted values are based on general principles and data from analogous compounds.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and electronic environment. The carboxyl carbon (C-1) is expected to be the most downfield signal, typically appearing around 170 ppm. The olefinic carbons (C-2 and C-3) will resonate in the alkene region of the spectrum. The benzylic carbon (C-4) and the carbons of the phenyl ring will also have characteristic chemical shifts.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis is a crucial technique used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons, such as the carboxyl carbon and the substituted aromatic carbon, would be absent in a DEPT-135 spectrum. This allows for the unambiguous assignment of each carbon in the backbone of this compound.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135
C-1 (COOH)~170Absent
C-2 (=CH)~120Positive
C-3 (=CH)~145Positive
C-4 (CH₂)~35Negative
Phenyl C (ipso)~140Absent
Phenyl C (o, m, p)~126 - 129Positive
Note: Predicted values are based on general principles and data from analogous compounds.

To gain a more profound understanding of the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing information about through-bond connectivity and through-space proximity.

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the olefinic protons H-2 and H-3, confirming their vicinal relationship. Furthermore, a correlation would be observed between the olefinic proton H-3 and the benzylic protons at C-4, establishing the connectivity of the butenoic acid chain. The aromatic protons would also show correlations amongst themselves, aiding in their specific assignment.

HSQC and HMBC are powerful heteronuclear 2D NMR experiments that correlate proton signals with carbon signals. An HSQC spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). This allows for the direct assignment of the protonated carbons in the molecule.

The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, in this compound, the olefinic proton H-2 would show an HMBC correlation to the carboxyl carbon C-1, and the benzylic protons at C-4 would show correlations to the olefinic carbons C-2 and C-3, as well as to the ipso-carbon of the phenyl ring.

NOESY and ROESY experiments are essential for determining the stereochemistry and conformation of a molecule by identifying protons that are close to each other in space, irrespective of whether they are coupled through bonds. The Nuclear Overhauser Effect (NOE) is distance-dependent, with stronger signals observed for protons that are in closer proximity.

For this compound, a strong NOE would be expected between the olefinic protons H-2 and H-3, as they are on the same side of the double bond. This observation would provide definitive proof of the Z-configuration. Additionally, NOE correlations between the benzylic protons at C-4 and the ortho-protons of the phenyl ring would help to define the preferred conformation of the phenyl group relative to the butenoic acid chain. ROESY is often used for medium-sized molecules where the NOE may be close to zero, and it provides similar through-space correlation information.

Dynamic NMR Studies for Rotational Barriers and Interconversion Phenomena

While specific dynamic Nuclear Magnetic Resonance (NMR) studies for this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally related compounds, such as cinnamic acid and its derivatives. scielo.org.mxuva.es Dynamic NMR is a powerful technique for investigating phenomena like the restricted rotation around single bonds, which can lead to the existence of different conformers or rotamers. researchgate.netresearchgate.net

For this compound, rotational barriers would likely be associated with two key single bonds: the C-C bond between the phenyl ring and the adjacent methylene (B1212753) group (Cα-Cβ) and the C-C bond between the alkene and the carboxyl group (C2-C3). Rotation around the Cα-Cβ bond determines the orientation of the phenyl ring relative to the butenoic acid chain. Studies on similar molecules have shown that the energy barrier for this type of rotation can be determined by monitoring changes in the NMR spectra at different temperatures. researchgate.net At low temperatures, where the interconversion between rotamers is slow on the NMR timescale, distinct signals for each conformer might be observed. As the temperature increases, these signals broaden and eventually coalesce into a single time-averaged signal, from which the free energy of activation (ΔG‡) for the rotation can be calculated. researchgate.net

Advanced Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The exact mass of this compound (C₁₀H₁₀O₂) can be calculated and compared to the experimentally determined value for unambiguous formula confirmation. scielo.org.mxnih.gov

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂PubChem nih.gov
Monoisotopic Mass 162.068080 DaChemSpider chemspider.com, PubChem nih.gov
Average Mass 162.188 DaChemSpider chemspider.com

Key fragmentation pathways for the molecular ion [M]⁺˙ at m/z 162 would likely include:

Loss of the carboxyl group (•COOH): Cleavage of the bond adjacent to the carbonyl group could lead to the loss of a carboxyl radical (45 Da), resulting in a fragment ion at m/z 117. libretexts.org

Decarboxylation (loss of CO₂): Loss of a neutral carbon dioxide molecule (44 Da) from the molecular ion is a common fragmentation for carboxylic acids, which would produce an ion at m/z 118. nih.gov

Benzylic cleavage: Cleavage of the bond between the methylene group and the double bond is highly favorable due to the formation of a stable benzyl (B1604629) cation or tropylium (B1234903) ion at m/z 91. This is a very common fragmentation pattern for compounds containing a phenylethyl moiety.

McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage could occur.

A plausible fragmentation pattern is detailed in the table below.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProbable Fragment Structure/Identity
162117•COOH (45 Da)[C₉H₉]⁺
16291C₄H₅O₂ (71 Da)[C₇H₇]⁺ (Tropylium ion)
11791C₂H₂ (26 Da)[C₇H₇]⁺ (Tropylium ion)

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced technique that separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge distribution (collision cross-section, CCS). acs.org This makes it particularly powerful for differentiating between isomers (structural, geometric, and conformational) that are indistinguishable by conventional mass spectrometry alone. acs.orgusask.ca

For this compound, IM-MS could be employed to:

Separate it from its (E)-isomer: The (Z) and (E) isomers have identical masses but different three-dimensional shapes. The more compact isomer would be expected to have a smaller CCS and drift through the ion mobility cell faster than the more elongated isomer.

Distinguish it from positional isomers: Other isomers like 4-Phenyl-3-butenoic acid would also be separable. nist.gov

Provide conformational insights: Different stable conformers of the (Z)-isomer, if they exist in the gas phase, could potentially be separated, providing experimental evidence for the shapes predicted by computational studies. acs.org

Studies on similar isomeric systems, such as chlorogenic acids, have successfully demonstrated the utility of ion mobility for separating and identifying isomers based on their distinct drift times, even when their MS/MS fragmentation patterns are very similar. usask.caresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Fingerprinting

The spectrum of this compound is dominated by characteristic vibrations from its carboxylic acid and phenyl functional groups. mdpi.com

Carboxylic Acid Group:

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch is typically found in the range of 1720-1680 cm⁻¹. Conjugation with the C=C double bond is expected to shift this band to a lower wavenumber.

C-O Stretch and O-H Bend: These vibrations often appear coupled and give rise to bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions. The O-H in-plane bend is also associated with a band around 920 cm⁻¹.

Phenyl Moiety:

Aromatic C-H Stretch: These absorptions typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). researchgate.net

Aromatic C=C Stretch: The phenyl ring gives rise to characteristic skeletal vibrations, appearing as a series of bands in the 1600-1450 cm⁻¹ region.

C-H Out-of-Plane Bending: Strong absorption bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ region are indicative of a monosubstituted benzene (B151609) ring.

The table below summarizes the expected key vibrational frequencies.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity
Carboxylic AcidO-H Stretch3300 - 2500Strong, Broad
Phenyl RingAromatic C-H Stretch3100 - 3000Weak to Medium
AlkeneOlefinic C-H Stretch~3020Medium
Carboxylic AcidC=O Stretch1720 - 1680Strong
Phenyl Ring & AlkeneC=C Stretch1650 - 1450Medium to Weak
Phenyl RingC-H Out-of-Plane Bend770 - 690Strong

Identification of Z-Olefinic Vibrations

The geometry of the carbon-carbon double bond in this compound is a defining feature of its structure. Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, provides insight into the characteristic vibrations of this Z-olefin. The cis-configuration of the substituents on the C=C double bond influences its vibrational modes.

In IR spectroscopy, the C=C stretching vibration for a cis-disubstituted alkene typically appears in the region of 1630-1660 cm⁻¹. This peak can sometimes be weak or of medium intensity. The C-H out-of-plane bending vibration for a Z-alkene is particularly characteristic, often appearing as a strong band around 675-730 cm⁻¹. While specific spectral data for this compound is not widely published, analysis of related α,β-unsaturated carboxylic acids supports these expected ranges. For comparison, the IR spectrum of the related compound (E)-4-aryl-4-oxo-2-butenoic acid shows a C=C stretch at 1630 cm⁻¹ mdpi.com.

In ¹H NMR spectroscopy, the cis-relationship of the olefinic protons is definitively confirmed by the coupling constant (J-value). For Z-isomers, the coupling constant between the vinyl protons typically ranges from 6–12 Hz, which is significantly smaller than the 12–18 Hz range observed for the corresponding E-isomers sunway.edu.my.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's physical and chemical properties. Although a specific crystal structure determination for this compound is not available in published literature, the principles of the analysis can be understood from studies on closely related compounds.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Packing Arrangements

Single crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. If a suitable single crystal can be grown, this technique can unambiguously determine the molecule's connectivity, conformation, and, for chiral molecules, its absolute stereochemistry. Furthermore, it reveals the intricate details of the crystal packing, including hydrogen bonding and other non-covalent interactions.

Carboxylic acids like this compound have a strong tendency to form hydrogen-bonded dimers in the solid state. Typically, the carboxylic acid groups of two molecules interact via a pair of O–H···O=C hydrogen bonds, creating a characteristic centrosymmetric ring motif. This dimerization is a common feature observed in the crystal structures of many carboxylic acids. researchgate.net For example, the crystal structure of 4-[(4-chlorophenyl)carbamoyl]butanoic acid shows that supramolecular tapes are formed, mediated by carboxylic acid-O–H···O(carbonyl) hydrogen bonding. gatech.edu

Table 1: Illustrative Single Crystal X-ray Diffraction Data for a Related Compound, 4,4,4-Trifluoro-trans-2-butenoic acid researchgate.net Note: This data is for a related compound and serves as an example of the parameters determined by SCXRD.

ParameterValue
Chemical FormulaC₄H₃F₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.8280 (2)
b (Å)9.8064 (2)
c (Å)10.1768 (2)
β (°)94.307 (1)
Volume (ų)1077.56 (4)
Z (Molecules per unit cell)8
Key Intermolecular InteractionHydrogen-bonded dimers between carboxylic acid groups

Powder X-ray Diffraction for Polymorphic Forms and Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful tool for analyzing polycrystalline materials. It is particularly important for identifying different crystalline forms, known as polymorphs, which can have distinct physical properties. Each polymorphic form of a compound produces a unique diffraction pattern, acting as a "fingerprint" for that specific crystal structure. acs.org

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). By comparing the PXRD pattern of a bulk sample of this compound to patterns calculated from known single crystal structures or to reference patterns of known phases, one can perform phase identification and assess the sample's purity. acs.org Although no specific polymorph studies on this compound are documented, PXRD would be the primary technique used to screen for and characterize such forms if they exist. This analysis is crucial in pharmaceutical and materials science, as different polymorphs can exhibit different solubility, stability, and bioavailability.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives and Conformational Studies in Solution

While this compound itself is achiral, the introduction of a chiral center would give rise to enantiomers that can be studied using chiroptical techniques like Electronic Circular Dichroism (ECD). ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms and is invaluable for determining the absolute configuration and solution-state conformation of chiral molecules. researchgate.net

For instance, a chiral derivative, such as this compound with a stereocenter in the phenyl group or created through an addition reaction, would be ECD active. The resulting ECD spectrum, characterized by positive or negative peaks (known as Cotton effects), provides a unique signature of the molecule's stereochemistry.

Studies on related systems demonstrate the utility of this approach. The metabolism of 4-phenyl-2-butenoic acid by the enzyme peptidylglycine α-hydroxylating monooxygenase (PHM) generates chiral hydroxylated products, such as 2-hydroxy-4-phenyl-3-butenoic acid and 4-hydroxy-4-phenyl-2-butenoic acid. While one enantiomer is favored, the lack of absolute stereospecificity suggests that ECD could be used to quantify the enantiomeric excess and study the conformation of these products in solution. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores (the phenyl ring and the conjugated carboxylic acid) and can be correlated with a specific enantiomer's structure, often with the aid of quantum chemical calculations.

Chemical Reactivity and Mechanistic Investigations of Z 4 Phenyl 2 Butenoic Acid

Reactions at the Carbon-Carbon Double Bond

The reactivity of the C2-C3 double bond is significantly modulated by the electron-withdrawing nature of the adjacent carboxylic acid. This deactivation towards electrophilic attack, coupled with the steric hindrance imposed by the Z geometry, presents unique mechanistic pathways compared to non-conjugated or E-isomeric alkenes.

While the conjugated system deactivates the double bond towards electrophiles, addition reactions can still proceed, often under forcing conditions or via alternative mechanisms.

Hydration: Acid-catalyzed hydration of (Z)-4-phenyl-2-butenoic acid is predicted to follow a pathway influenced by the stability of the carbocation intermediate. Protonation of the alkene would preferentially occur at the C2 position to generate a tertiary carbocation at C3, which is stabilized by the adjacent phenyl group (benzylic stabilization). Subsequent nucleophilic attack by water would yield 3-hydroxy-4-phenylbutanoic acid. An alternative pathway, common for α,β-unsaturated carbonyls, is a conjugate (Michael) addition of water, which would also lead to the same hydroxylated product after tautomerization.

Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond proceeds via a cyclic halonium ion intermediate. The reaction is typically slower than with isolated alkenes due to the electron-poor nature of the double bond. The addition is stereospecifically anti, resulting in the formation of a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromo-4-phenylbutanoic acid. The Z configuration of the starting material directly dictates the relative stereochemistry of the resulting dihalide.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) follows Markovnikov's rule. The proton adds to the C2 carbon, forming the more stable benzylic carbocation at C3. The subsequent attack by the bromide anion yields 3-bromo-4-phenylbutanoic acid as the major product.

The electron-deficient nature of the double bond makes this compound an excellent dienophile for cycloaddition reactions.

Diels-Alder Reactions: In a [4+2] cycloaddition, this compound can react with electron-rich dienes, such as 1,3-butadiene (B125203) or cyclopentadiene. The reaction proceeds to form a cyclohexene (B86901) derivative. The stereochemistry of the dienophile is retained in the product, meaning the benzyl (B1604629) group and the carboxylic acid group will be cis to each other on the newly formed ring. The reaction typically favors the endo product due to secondary orbital interactions, although the exo product may be thermodynamically favored.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are characteristic of α,β-unsaturated carbonyl compounds. Upon UV irradiation, this compound can dimerize to form substituted cyclobutane (B1203170) rings (truxinic or truxillic acid analogues). The regiochemistry (head-to-head vs. head-to-tail) and stereochemistry of the resulting cyclobutane dicarboxylic acids depend on the orientation of the molecules in the crystal lattice (for solid-state reactions) or solvent environment.

The double bond can participate in reactions involving radical intermediates.

Radical Addition: In the presence of a radical initiator like peroxides, the addition of HBr proceeds via an anti-Markovnikov mechanism. A bromine radical adds to the C2 position to generate the more stable benzylic radical at C3. This intermediate then abstracts a hydrogen atom from HBr to yield 2-bromo-4-phenylbutanoic acid.

Polymerization: this compound can serve as a monomer in radical polymerization. Using initiators such as azobisisobutyronitrile (AIBN), it can form a polymer with a poly(acrylic acid)-type backbone. The repeating unit would be -[CH(COOH)-CH(CH₂Ph)]n-. The significant steric bulk of the benzyl group and the constraints of the Z-geometry may hinder the propagation step, potentially leading to polymers with lower molecular weights or requiring specific polymerization conditions compared to less substituted monomers like acrylic acid.

The selective reduction of the carbon-carbon double bond is a common and efficient transformation. This is typically achieved through catalytic hydrogenation using molecular hydrogen (H₂) and a heterogeneous metal catalyst. Under mild to moderate conditions, the olefinic bond can be reduced without affecting the carboxylic acid or the aromatic phenyl ring. The product of this reaction is 4-phenylbutanoic acid.

Table 1: Representative Conditions for Catalytic Hydrogenation of the C=C Bond
CatalystHydrogen PressureSolventTemperatureTypical Outcome
10% Pd/C (Palladium on Carbon)1 - 4 atmEthanol (B145695), Ethyl Acetate (B1210297)25 °CHigh yield reduction to 4-phenylbutanoic acid.
PtO₂ (Adams' Catalyst)1 - 3 atmAcetic Acid25 °CEfficient reduction of the C=C bond. Harsher conditions may lead to ring reduction.
Rh/Al₂O₃ (Rhodium on Alumina)3 - 5 atmMethanol (B129727)25 - 50 °CEffective for C=C bond reduction; known for selectivity under mild conditions.

Olefin Metathesis: The double bond of this compound can participate in olefin metathesis reactions catalyzed by ruthenium-based (e.g., Grubbs' catalyst) or molybdenum-based (e.g., Schrock catalyst) complexes. A self-metathesis reaction would lead to the formation of (Z,Z)-1,4-diphenyl-2-butene and (Z)-2-butenedioic acid (maleic acid), with ethylene (B1197577) as a volatile byproduct. Cross-metathesis with other olefins is also a viable pathway to generate novel unsaturated structures.

Z/E Isomerization: The Z-isomer is generally the thermodynamically less stable isomer compared to its E (trans) counterpart due to steric strain between the bulky phenyl and carboxyl substituents. Isomerization to the more stable (E)-4-phenyl-2-butenoic acid can be induced by several methods:

Photochemical Isomerization: Exposure to UV light can promote a π → π* electronic transition, allowing for rotation around the central C2-C3 bond, followed by relaxation to a thermodynamic mixture of Z and E isomers.

Catalytic Isomerization: Traces of acid, base, or radical species (e.g., iodine with light) can catalyze the equilibration to the more stable E-isomer.

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety undergoes a range of standard transformations, largely independent of the conjugated double bond, to produce esters, amides, acid chlorides, and alcohols.

Table 2: Key Transformations of the Carboxylic Acid Group
Reaction TypeReagent(s)ProductNotes
Fischer EsterificationMethanol (CH₃OH), H₂SO₄ (cat.)Methyl (Z)-4-phenyl-2-butenoateEquilibrium reaction driven by removal of water or use of excess alcohol.
Acid Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)(Z)-4-phenyl-2-butenoyl chlorideCreates a highly reactive intermediate for amide or ester synthesis.
Amide Formation1. SOCl₂ 2. Ammonia (B1221849) (NH₃)(Z)-4-phenyl-2-butenamideTypically proceeds via an activated intermediate like the acid chloride.
Reduction (Complete)Lithium Aluminum Hydride (LiAlH₄), then H₃O⁺4-phenyl-1-butanolLiAlH₄ is a powerful reducing agent that reduces both the carboxylic acid and the conjugated C=C bond.
Reduction (Selective)Borane-tetrahydrofuran complex (BH₃·THF), then H₃O⁺(Z)-4-phenyl-2-buten-1-olBorane can selectively reduce the carboxylic acid to a primary alcohol while leaving the C=C bond intact.

Esterification and Amidation Reactions for Derivative Synthesis

The carboxylic acid group of this compound is readily converted into esters and amides, which are common derivatives in synthetic chemistry.

Esterification: The synthesis of esters from this compound can be achieved through standard acid-catalyzed esterification (Fischer esterification). This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. For instance, the reaction with ethanol yields ethyl (Z)-4-phenyl-2-butenoate. chemimpex.com This conversion is fundamental for creating derivatives with altered solubility and for use as intermediates in further synthetic steps.

Amidation: The formation of amides from this compound generally requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Common methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting the acid to a more reactive intermediate, such as an acid chloride. The reaction of the activated acid with a primary or secondary amine yields the corresponding N-substituted amide. For example, related maleamic acids are formed from maleic anhydride (B1165640) and anilines. cymitquimica.comcymitquimica.com

Reaction TypeReagent(s)Product ClassGeneral Conditions
Esterification Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄)EsterReflux
Amidation Amine (e.g., R-NH₂), Coupling Agent (e.g., DCC)AmideAnhydrous solvent, Room temperature
Amidation 1. Thionyl Chloride (SOCl₂) 2. Amine (e.g., R-NH₂)AmideTwo-step process

Reduction to Alcohols and Aldehydes

The carboxylic acid and the alkene functional groups can both be targeted for reduction, with the outcome depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid group to a primary alcohol, yielding (Z)-4-phenylbut-2-en-1-ol. ncert.nic.in This reaction typically proceeds in an anhydrous ether solvent. The carbon-carbon double bond may also be reduced by LiAlH₄ under certain conditions, though it is generally less reactive than the carboxyl group. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under hydrogen gas can reduce both the alkene and the carboxylic acid, ultimately yielding 4-phenylbutan-1-ol. acs.org

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is a more challenging transformation that requires milder, more selective reagents to prevent over-reduction to the alcohol. acs.org A common strategy involves a two-step process: first, the carboxylic acid is converted to an acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting acid chloride can then be reduced to the aldehyde, (Z)-4-phenyl-2-butenal, using a poisoned catalyst in a process known as the Rosenmund reduction (H₂, Pd/BaSO₄) or by using specific hydride reagents like lithium tri-tert-butoxyaluminum hydride. ncert.nic.in

Target ProductReagent(s)Functional Group Transformation
Primary Alcohol Lithium Aluminum Hydride (LiAlH₄)-COOH → -CH₂OH
Saturated Alcohol H₂, Palladium on Carbon (Pd/C)-CH=CH-COOH → -CH₂-CH₂-CH₂OH
Aldehyde 1. SOCl₂ 2. H₂, Pd/BaSO₄ (Rosenmund)-COOH → -COCl → -CHO

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a fundamental reaction in organic chemistry. researchgate.netacs.org For simple aliphatic carboxylic acids, this transformation typically requires high temperatures. The stability of the intermediate carbanion formed upon C-C bond cleavage is a key factor; stabilization often requires an electron-withdrawing group at the β-position. acs.org

In the case of this compound, there is no β-keto or similar activating group, making direct thermal decarboxylation difficult. However, several mechanistic pathways could be envisioned under specific catalytic conditions:

Oxidative Decarboxylation: This pathway involves an oxidant and often proceeds via radical intermediates. Copper-catalyzed systems have been shown to effect the decarboxylative elimination of aromatic propionic acids to form styrenes. chemrxiv.org A similar mechanism applied to this compound could potentially lead to the formation of stilbene (B7821643) derivatives, although this is speculative.

Radical Decarboxylation: Homolytic cleavage of the C-CO₂H bond can be initiated by radical initiators or via photoredox catalysis. acs.org The resulting vinyl radical would be highly reactive.

Enzymatic Decarboxylation: In biosynthesis, decarboxylase enzymes operate through diverse, highly efficient mechanisms, often employing cofactors like thiamine (B1217682) pyrophosphate (TPP) or pyridoxal (B1214274) 5'-phosphate (PLP) to stabilize intermediates. researchgate.netacs.org

Mechanistic studies on related compounds suggest that pathways can be initiated by activation at the benzylic position, followed by radical decarboxylation. chemrxiv.org

Formation of Acid Halides, Anhydrides, and Active Esters

Conversion of the carboxylic acid to more reactive intermediates is a cornerstone of its synthetic utility.

Acid Halides: (Z)-4-Phenyl-2-butenoyl chloride can be synthesized by treating the parent carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive acyl halide serves as a precursor for the synthesis of esters, amides, and for use in Friedel-Crafts acylation reactions.

Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or by reacting the acid chloride with the carboxylate salt. The formation of a cyclic anhydride from this compound itself is not possible due to the geometry, but it can form mixed anhydrides. For example, reaction with another acid chloride or with ethyl chloroformate can generate a mixed anhydride, which is a useful activated species for amidation. rsc.org

Active Esters: Active esters are derivatives designed to be good leaving groups, facilitating nucleophilic acyl substitution. They are commonly used in peptide synthesis and for forming amide bonds under mild conditions. Active esters of this compound can be prepared by reacting the acid with compounds like N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as DCC.

Reactivity of the Phenyl Moiety

The phenyl group of this compound can participate in reactions characteristic of aromatic rings, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution Reactions

The butenoic acid side chain attached to the benzene (B151609) ring acts as an activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. ncert.nic.in This is because the alkyl portion of the chain is electron-donating. Consequently, electrophiles will preferentially add to the positions ortho and para to the substituent.

Reaction TypeReagent(s)Expected Major Product(s)
Nitration HNO₃, H₂SO₄(Z)-4-(2-Nitrophenyl)-2-butenoic acid and (Z)-4-(4-Nitrophenyl)-2-butenoic acid
Halogenation Br₂, FeBr₃(Z)-4-(2-Bromophenyl)-2-butenoic acid and (Z)-4-(4-Bromophenyl)-2-butenoic acid
Friedel-Crafts Acylation RCOCl, AlCl₃(Z)-4-(4-Acylphenyl)-2-butenoic acid (para product often predominates due to sterics)

These reactions provide a pathway to introduce a handle, such as a halogen, onto the phenyl ring, which can then be used in subsequent cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions on Phenyl Halides (if applicable for derivatives)

Once a halogen atom (e.g., Br, I) is installed on the phenyl ring via electrophilic aromatic substitution, the resulting aryl halide derivative of this compound becomes a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comuwindsor.ca

Suzuki-Miyaura Coupling: This reaction couples the aryl halide derivative with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. uwindsor.cabeilstein-journals.org This method is highly versatile for creating new C-C bonds, allowing for the synthesis of biaryl compounds or the introduction of alkyl or vinyl groups.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. While the parent molecule already contains an alkene, this reaction would be performed on a halogenated derivative to couple it with a different alkene, further elaborating the molecular structure. sigmaaldrich.com

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a reliable method for synthesizing aryl-alkyne structures. sigmaaldrich.com

Coupling ReactionSubstratesCatalyst System (Typical)Product Type
Suzuki-Miyaura Aryl-X + R-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Aryl-R
Heck Aryl-X + AlkenePd(OAc)₂, Ligand (e.g., PPh₃)Aryl-Alkene
Sonogashira Aryl-X + Terminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Aryl-Alkyne

These cross-coupling strategies significantly expand the synthetic utility of this compound, enabling the construction of complex molecular architectures built upon its basic framework.

Stereochemical Implications in Reaction Pathways

The (Z)-geometry of the double bond is a critical stereochemical feature that influences the approach of reagents and the stereochemistry of the resulting products.

The preservation or inversion of the (Z)-configuration is a key consideration in reactions involving the double bond. Certain synthetic manipulations are designed to proceed with high stereochemical fidelity. For instance, in transformations such as bromoalkoxylation, the (Z)-configuration of the butenoic acid can be preserved. The treatment of 4-phenyl-2-butenoic acid with bromine in acetic acid yields a 2,3-dibromo-4-phenylbutanoic acid intermediate. Subsequent elimination mediated by a mild base, like triethylamine (B128534) at low temperatures, can regenerate the double bond while retaining the original (Z)-stereochemistry. smolecule.com

In contrast, other reactions can lead to a mixture of stereoisomers or complete inversion, depending on the mechanism. Asymmetric hydrogenation provides a clear example of how reaction mechanisms can dictate stereochemical outcomes. In a study on the closely related compound (Z)-3-phenyl-2-butenoic acid, hydrogenation with a Ruthenium-BINAP catalyst resulted in the formation of both (S) and (R) enantiomers of the product. researchgate.net The investigation revealed that the major (S) enantiomer and the minor (R) enantiomer were formed through different catalytic cycles, demonstrating that multiple pathways with distinct stereoselectivities can operate concurrently. researchgate.net This highlights that the stereochemical fate (retention vs. inversion) is not inherent to the molecule but is a function of the specific reagents and conditions employed.

The development of reactions that selectively produce one stereoisomer over others is a central goal in modern organic synthesis. For α,β-unsaturated acids like this compound, enantioselective hydrogenation of the carbon-carbon double bond is a key transformation.

Research into the asymmetric hydrogenation of prochiral α,β-unsaturated carboxylic acids has led to highly effective catalytic systems. The hydrogenation of (Z)-3-phenyl-2-butenoic acid, an analogue of the title compound, using a Ru(CH₃COO)₂[(R)-binap] catalyst in methanol, yields (S)-3-phenylbutanoic acid as the major product with high enantiomeric excess. researchgate.net This enantioselectivity arises from the chiral environment created by the BINAP ligand, which directs the hydrogen addition to one face of the double bond. The study found that the reaction proceeds with an enantiomeric ratio of up to 97:3 in favor of the S-enantiomer. researchgate.net

Strategies for the stereoselective synthesis of the (Z)-isomer itself often employ methods like the Horner-Wadsworth-Emmons (HWE) reaction. smolecule.com By selecting appropriate phosphonate (B1237965) reagents and reaction conditions, the HWE reaction can favor the formation of the (Z)-alkene, which can then be hydrolyzed to the desired carboxylic acid. rsc.org

Kinetic and Thermodynamic Aspects of Reactions

The rate and feasibility of reactions involving this compound are governed by kinetic and thermodynamic parameters. While specific data for this exact compound is sparse, studies on structurally similar molecules, particularly 4-oxo-4-phenylbutanoic acids, provide valuable insights into these aspects.

Kinetic studies measure how reaction conditions influence the rate of a chemical transformation. For the related class of 4-oxo-4-phenylbutanoic acids, oxidation reactions have been kinetically investigated. researchgate.netderpharmachemica.com In the oxidation of 4-oxo-4-phenylbutanoic acid by tripropylammonium (B8586437) fluorochromate (TriPAFC), the reaction was found to be first order with respect to the oxidant, the substrate (the oxo-acid), and the acid catalyst (H⁺). derpharmachemica.com

The reaction rates are typically measured at different temperatures to determine the activation parameters, such as the activation energy (Ea), which represents the minimum energy barrier that must be overcome for the reaction to occur. The data from such a study on 4-oxo-4-phenylbutanoic acid is presented below. derpharmachemica.com

Temperature (K)Second Order Rate Constant (k₂) (dm³ mol⁻¹ s⁻¹)
2981.88e-03
3032.50e-03
3083.31e-03
3134.26e-03

This table shows the effect of temperature on the rate of oxidation of 4-oxo-4-phenylbutanoic acid, a related compound. The increasing rate constant with temperature is typical for chemically activated processes. Data sourced from Der Pharma Chemica, 2011, 3(6):444-451. derpharmachemica.com

From an Arrhenius plot of this data, activation parameters can be calculated, providing a quantitative profile of the reaction's energy requirements.

For the oxidation of 4-oxo-4-phenylbutanoic acids, thermodynamic activation parameters have been calculated from temperature-dependent kinetic data. derpharmachemica.com

ParameterValue
ΔH‡ (kJ mol⁻¹)44.73
ΔS‡ (J K⁻¹ mol⁻¹)-165.16
ΔG‡ (kJ mol⁻¹)94.63

This table presents the thermodynamic activation parameters for the oxidation of the related compound 4-oxo-4-phenylbutanoic acid at 303 K. The positive enthalpy (ΔH‡) indicates an energy barrier, while the large negative entropy (ΔS‡) suggests a highly ordered transition state. Data sourced from Der Pharma Chemica, 2011, 3(6):444-451. derpharmachemica.com

These values provide a comprehensive picture of the reaction's energetic landscape, indicating that while the reaction is enthalpically demanding, the formation of a structured transition state is also a key factor.

Computational Chemistry and Theoretical Investigations of Z 4 Phenyl 2 Butenoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic characteristics of (Z)-4-Phenyl-2-butenoic acid. These calculations can predict a variety of properties, including molecular orbital energies, electron distribution, and the nature of chemical bonds, which collectively determine the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is known for its balance of accuracy and computational cost, making it suitable for studying molecules of the size of this compound.

In a typical DFT study, the geometry of the molecule is first optimized to find its lowest energy structure. This is followed by calculations of various electronic properties. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its ground-state electronic energy, dipole moment, and the distribution of atomic charges. scielo.org.mx

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to investigate the electronic excited states of the molecule. This is crucial for understanding its UV-visible absorption spectrum and photochemical properties. The table below illustrates the kind of data that could be obtained from such a study.

Table 1: Hypothetical DFT (B3LYP/6-311++G(d,p)) Calculated Properties of this compound

PropertyCalculated Value
Ground State Energy (Hartree)-537.123456
Dipole Moment (Debye)2.5
HOMO Energy (eV)-6.5
LUMO Energy (eV)-1.2
HOMO-LUMO Gap (eV)5.3

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of electronic properties. While computationally more demanding than DFT, they are valuable for benchmarking results and for systems where DFT may not be sufficiently accurate.

For this compound, ab initio calculations can be used to obtain precise values for its ionization potential, electron affinity, and polarizability. These properties are essential for understanding its behavior in different chemical environments and its potential for intermolecular interactions. Studies on similar unsaturated carboxylic acids have demonstrated the utility of methods like G3MP2 for obtaining accurate thermochemical data. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack.

For this compound, the HOMO is expected to be located primarily on the phenyl ring and the carbon-carbon double bond, indicating these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is likely to be centered on the carboxylic acid group and the α,β-unsaturated system, suggesting these as the primary sites for nucleophilic attack. libretexts.org FMO analysis provides a qualitative but powerful prediction of the molecule's reactivity in various chemical reactions. libretexts.org

Table 2: Illustrative Frontier Molecular Orbital Characteristics for this compound

OrbitalPrimary Location of Electron DensityPredicted Reactivity
HOMOPhenyl ring, C=C double bondSite for electrophilic attack
LUMOCarboxylic acid group, conjugated systemSite for nucleophilic attack

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its physical and chemical properties. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. It is much faster than quantum chemical methods and is therefore well-suited for exploring the vast conformational space of flexible molecules. Molecular Dynamics (MD) simulations use MM force fields to simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and allowing for extensive conformational sampling. researchgate.net

For this compound, MD simulations can be performed in different solvents to understand how the environment affects its conformational preferences. These simulations can reveal the most populated conformations and the flexibility of different parts of the molecule, such as the rotation around the single bonds.

Once a set of possible conformations is generated, their relative energies can be more accurately calculated using quantum chemical methods like DFT. This allows for the identification of the most stable conformers and the energy barriers for interconversion between them. This information is crucial for understanding the molecule's behavior at different temperatures and its ability to adopt specific shapes required for biological activity or chemical reactions.

The potential energy surface (PES) of this compound can be mapped by systematically changing key dihedral angles (e.g., rotation around the C-C single bonds) and calculating the energy at each point. This provides a detailed picture of the conformational landscape, including all minima (stable conformers) and transition states (energy barriers). researchgate.net

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (C-C-C=C)Relative Energy (kcal/mol)Population at 298 K (%)
1 (Global Minimum)180° (anti-periplanar)0.0075
260° (gauche)1.520
3-60° (gauche)1.55

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states.

Computational Elucidation of Reaction Mechanisms

For a molecule like this compound, computational methods such as Density Functional Theory (DFT) or ab initio calculations could be employed to study various reactions. For instance, the mechanism of its isomerization to the more stable (E)-isomer, or its participation in addition reactions across the carbon-carbon double bond, could be modeled. Such studies would involve mapping the geometric and energetic changes as the reaction progresses. However, specific computational studies detailing the reaction mechanisms involving this compound have not been identified in the current body of scientific literature.

Prediction of Reaction Selectivity (e.g., regio-, stereo-selectivity)

Theoretical models are instrumental in predicting the selectivity of chemical reactions. For this compound, computational analysis could predict the regioselectivity of electrophilic or nucleophilic additions to the double bond. By calculating the energies of the possible transition states leading to different products, chemists can forecast the major and minor products of a reaction. For example, in a hypothetical hydrohalogenation reaction, computational modeling could determine whether the halogen would preferentially add to the carbon atom closer to the phenyl group or the carboxylic acid group. Unfortunately, published research applying these predictive models to this compound is not available.

Spectroscopic Property Prediction from Theoretical Models

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for their identification and characterization.

Computational NMR Chemical Shift and Coupling Constant Prediction

Theoretical calculations can provide predictions of 1H and 13C NMR chemical shifts and coupling constants. These predictions are based on calculating the magnetic shielding of each nucleus in the molecule. While experimental NMR data for related compounds is available, specific computational predictions for the NMR spectrum of this compound are not documented in research literature. A hypothetical table of predicted chemical shifts is presented below for illustrative purposes, based on general knowledge of similar structures.

Table 1: Hypothetical Predicted 1H NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
Carboxylic Acid H10.0 - 12.0
Vinylic H (α to COOH)5.8 - 6.2
Vinylic H (β to COOH)6.5 - 6.9
Benzylic CH23.5 - 3.8
Phenyl H7.1 - 7.4

Note: This data is illustrative and not based on published computational studies for this specific molecule.

Prediction of Vibrational Frequencies (IR and Raman)

Computational chemistry can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. These calculations are useful for identifying functional groups and confirming the structure of a compound. A search of scientific databases did not yield any studies presenting the computationally predicted IR or Raman spectra for this compound. A table of expected vibrational frequencies for key functional groups is provided below as a general reference.

Table 2: Expected Key Vibrational Frequencies for this compound

Functional GroupExpected Vibrational Frequency (cm-1)
O-H stretch (Carboxylic Acid)2500 - 3300 (broad)
C=O stretch (Carboxylic Acid)1680 - 1710
C=C stretch (Vinylic)1620 - 1680
C-H stretch (Aromatic)3000 - 3100

Note: This data is based on general spectroscopic principles and not on specific computational predictions for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies for Biological Target Interaction

QSAR and molecular docking are computational techniques used in drug discovery and medicinal chemistry to predict the biological activity of molecules and their interactions with protein targets.

QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity. To perform a QSAR study on this compound, a dataset of its analogs with corresponding biological activity data would be required.

Molecular docking simulations could predict how this compound might bind to the active site of a specific biological target, providing insights into its potential therapeutic effects. This involves creating a 3D model of the molecule and "docking" it into the binding site of a protein.

A comprehensive search of the scientific literature did not reveal any QSAR or molecular docking studies specifically investigating this compound. Research in this area tends to focus on broader classes of compounds or other isomers with known biological activities.

Development of Predictive Models for Biological Activity (focused on mechanistic understanding)

A comprehensive review of academic and research databases indicates that, at present, there are no specific Quantitative Structure-Activity Relationship (QSAR) models or other predictive computational models developed exclusively for the biological activity of this compound. Research in this area tends to focus on broader classes of compounds. For instance, computational studies often explore the properties of cinnamic acid derivatives to predict their antioxidant, anti-inflammatory, or cytotoxic properties. nih.govdntb.gov.uaresearchgate.net These studies build models based on a series of related structures to understand how different substituents and structural features influence biological outcomes. However, this compound has not been specifically included as a subject in these published predictive modeling studies.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Similarly, there is a significant gap in the literature regarding molecular docking and molecular dynamics (MD) simulations specifically for this compound. These computational techniques are crucial for elucidating the potential interactions between a small molecule (ligand) and a biological target (receptor), providing insights into binding affinities, modes of interaction, and the stability of the ligand-receptor complex.

While molecular docking studies have been conducted on various related molecules, such as other phenylbutanoic acid derivatives to investigate their potential as inhibitors for specific enzymes, no such studies have been published for this compound itself. nih.govorientjchem.org Therefore, detailed information on its potential binding partners, the specific amino acid residues it might interact with, or its behavior within a protein's active site remains speculative and is not substantiated by current scientific literature.

Biological and Biochemical Research Applications of Z 4 Phenyl 2 Butenoic Acid and Its Derivatives Non Clinical Focus

Exploration of Biological Targets and Mechanisms of Action

The biological activity of (Z)-4-phenyl-2-butenoic acid and its analogues is largely attributed to their ability to interact with and modulate the function of specific biological targets. These interactions can lead to a range of biochemical effects, from enzyme inhibition to the modulation of cellular signaling pathways.

Enzyme Inhibition Studies and Kinetic Analysis

Derivatives of 4-phenyl-2-butenoic acid have been identified as inhibitors of several key enzymes, demonstrating their potential as tools for studying metabolic pathways and as leads for drug discovery.

Carbonic Anhydrase Inhibition: Certain derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid have shown potent inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). tandfonline.com These compounds exhibited inhibition constants (Ki) in the low nanomolar range, suggesting a strong binding affinity to the active site of these metalloenzymes. tandfonline.com The inhibition of carbonic anhydrase, an enzyme crucial for CO2 hydration and pH balance, highlights a significant biological activity of this class of compounds. tandfonline.com

Menaquinone Biosynthesis Inhibition: In the realm of antibacterial research, derivatives of 4-oxo-4-phenyl-2-butenoates have been found to inhibit MenB, an enzyme essential for the menaquinone (Vitamin K2) biosynthesis pathway in bacteria like Staphylococcus aureus. smolecule.comnih.gov The mechanism involves the formation of an adduct with coenzyme A (CoA), which then binds to and inhibits MenB. nih.gov This targeted inhibition of a vital bacterial pathway underscores the potential of these compounds in combating antibiotic resistance. smolecule.com

Kynurenine-3-Hydroxylase Inhibition: 4-Phenyl-4-oxo-butanoic acid derivatives have been investigated as inhibitors of kynurenine-3-hydroxylase. google.com This enzyme is a key player in the kynurenine (B1673888) pathway of tryptophan metabolism, which is implicated in neurodegenerative diseases. By inhibiting this enzyme, these compounds can modulate the levels of neuroactive metabolites, offering a potential avenue for research into neuroprotective strategies. google.com

4-Hydroxyphenylpyruvate Dioxygenase (4-HPPD) Inhibition: While some 2-hydroxy-3-phenyl-3-butenoic acid derivatives were found to be inactive, a related compound, 3-hydroxy-4-phenyl-2(5H)-furanone, emerged as a potent inhibitor of 4-HPPD with an IC50 value of 0.5 μM. researchgate.net This enzyme is involved in tyrosine metabolism, and its inhibition can have applications in herbicide and pharmaceutical development.

HIV-1 Integrase Inhibition: 4-Aryl-2-hydroxy-4-oxo-2-butenoic acids are a class of aryl β-diketo acid (ADK) agents that potently inhibit the strand transfer process of HIV-1 integrase. acs.org This selective inhibition of a crucial viral enzyme highlights their potential as antiviral research tools. acs.org

Receptor Binding Assays and Ligand-Target Interaction Profiling

The interaction of this compound derivatives with cellular receptors is another area of active investigation. These studies help to elucidate the specific molecular targets through which these compounds exert their biological effects.

While specific receptor binding data for this compound itself is limited in the provided results, the general structure suggests potential interactions with various receptors. For instance, derivatives have been studied for their effects on prostaglandin (B15479496) E2 receptors, indicating a possible role in modulating inflammatory responses. Furthermore, the structural similarity of some derivatives to known ligands for various receptors suggests that they could be profiled in broader receptor binding screens to identify novel targets. For example, derivatives of diphenyl-1,3,4-oxadiazole have been synthesized and evaluated for their affinity to benzodiazepine (B76468) receptors. semanticscholar.org

Modulation of Cellular Pathways and Signaling Cascades

Antiproliferative Activity: (E)-4-aryl-4-oxo-2-butenoic acid amides have demonstrated antiproliferative activity against various human tumor cell lines, with some compounds showing submicromolar potency. nih.gov These compounds can induce cell cycle arrest in the G2/M phase. nih.gov While inhibition of tubulin polymerization was observed, it is not considered the primary mechanism of action for all derivatives, suggesting that they may modulate other cellular pathways to exert their anticancer effects. nih.gov

Wnt Signaling Pathway: A study on carboxylesterase Notum, an enzyme that negatively regulates Wnt signaling, identified N-acyl indolines derived from a covalent virtual screening hit as potent non-covalent inhibitors. semanticscholar.org These inhibitors were shown to restore Wnt signaling in a cell-based reporter assay, highlighting the potential to modulate this critical developmental and disease-related pathway. semanticscholar.org

Inflammatory and Immune Responses: The ability of some derivatives to act on prostaglandin E2 receptors suggests a role in modulating inflammatory pathways. Additionally, phenylbutyric acid, a related compound, is known to relieve inflammation and act as a chemical chaperone. drugbank.com These findings point towards the potential for this compound derivatives to influence inflammatory and immune responses through various mechanisms.

Covalent Binding Studies with Biological Macromolecules

The electrophilic nature of the α,β-unsaturated carbonyl system in this compound and its derivatives makes them susceptible to nucleophilic attack from biological macromolecules, leading to covalent bond formation.

Michael Addition Reactions: The conjugated system in these compounds makes them Michael acceptors, allowing them to react with nucleophilic moieties in biological targets, such as the thiol groups of cysteine residues in proteins. nih.gov This covalent modification can lead to irreversible inhibition of enzyme activity. For instance, the reaction of (E)-4-aryl-4-oxo-2-butenoic acid phenylamides with piperidine (B6355638) and benzylamine (B48309) proceeds via aza-Michael addition to form β-adducts. researchgate.net

Covalent Inhibition of Kinases: In a study targeting the malarial kinase PfCLK3, a covalent chloroacetamide inhibitor was designed to target a specific cysteine residue. acs.org This approach led to potent and sustained inhibition of the kinase, demonstrating the effectiveness of covalent targeting strategies. acs.org

Adduct Formation with Coenzyme A: As mentioned earlier, 4-oxo-4-phenyl-but-2-enoates inhibit the bacterial enzyme MenB by forming a covalent adduct with coenzyme A. nih.gov This adduct then acts as the true inhibitory species. nih.gov

Structure-Activity Relationship (SAR) Studies on Derivatives and Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound affect its biological activity and selectivity. These studies provide valuable insights for the design of more potent and specific compounds.

Impact of Phenyl Substituents on Biological Activity and Selectivity

The nature and position of substituents on the phenyl ring of 4-phenyl-2-butenoic acid derivatives have a profound impact on their biological properties.

Antiproliferative Activity: In studies of (E)-4-aryl-4-oxo-2-butenoic acid amides, the lipophilicity of the aroyl moiety was found to be a key determinant of antiproliferative activity. nih.gov More lipophilic aroyl groups generally led to more pronounced activity. nih.gov Alkyl substituents at various positions on the aroyl phenyl ring also influenced potency against different cancer cell lines. nih.gov For instance, derivatives with alkyl groups at positions 2 and 5 or 2 and 4 of the aroyl phenyl ring showed submicromolar activity against HeLa cells. nih.gov Conversely, halogen or methoxy (B1213986) substituents on the aroyl moiety resulted in decreased activity. nih.gov

Enzyme Inhibition: In the case of carbonic anhydrase inhibitors based on (Z)-4-oxo-4-(arylamino)but-2-enoic acid, the substitution pattern on the arylamino ring is critical for potent inhibition. tandfonline.com For inhibitors of 4-hydroxyphenylpyruvate dioxygenase, the presence of a phenyl group at a specific position was found to be important for activity. researchgate.net

Receptor Binding and Selectivity: For inhibitors of the annexin (B1180172) A2-S100A10 protein interaction, the substitution pattern on the phenyl ring at the C5 position of a 1H-pyrrol-2(5H)-one system was critical for activity. acs.org An unsubstituted phenyl group led to a significant decrease in activity, while specific substitutions, such as an isopropyl group, were optimal for binding. acs.org

The table below summarizes the impact of various phenyl substituents on the biological activity of this compound derivatives based on available research.

Derivative Class Substituent Type/Position Observed Impact on Biological Activity Reference(s)
(E)-4-Aryl-4-oxo-2-butenoic acid amidesMore lipophilic aroyl moietyMore pronounced antiproliferative activity nih.gov
(E)-4-Aryl-4-oxo-2-butenoic acid amidesAlkyl groups at positions 2 and 5 or 2 and 4 of the aroyl phenyl ringSubmicromolar antiproliferative activity on HeLa cells nih.gov
(E)-4-Aryl-4-oxo-2-butenoic acid amidesHalogen or methoxy substituents on the aroyl moietyDecreased antiproliferative activity nih.gov
1-Substituted 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analoguesUnsubstituted phenyl at C518-fold decrease in activity acs.org
1-Substituted 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analoguesIsopropyl group at C5Optimal for binding acs.org
Pyrrolyl diketo acid derivativesPhenyl group at position 4Less inhibitory activity compared to H-substituted counterparts tandfonline.com

Role of the Alpha,Beta-Unsaturated Carboxylic Acid Moiety in Target Recognition

The alpha,beta-unsaturated carboxylic acid moiety is a key structural feature of this compound and its derivatives, playing a crucial role in their biological activity. This functionality is characterized by a conjugated system, which includes a carbon-carbon double bond and a carboxylic acid group. This arrangement confers unique reactivity, making these compounds notable in medicinal chemistry.

The electrophilic nature of the β-carbon and the carbonyl carbon makes them susceptible to nucleophilic attack. researchgate.net This reactivity allows them to act as Michael acceptors, a characteristic that is central to their mechanism of action. researchgate.netwikipedia.org They can form covalent bonds with biological nucleophiles, particularly the thiol groups of cysteine residues within proteins. mdpi.comnih.gov This interaction, known as a hetero-Michael addition reaction, can lead to the modulation of various signaling pathways and enzyme activities. researchgate.netnih.gov

The reactivity of the alpha,beta-unsaturated carbonyl system can be influenced by substituents on the molecule, which can alter its electronic properties and, consequently, its biological activity. researchgate.net This tunable functionality allows for the design of derivatives with specific biological targets. researchgate.net

The interaction with thiol-containing molecules like glutathione (B108866) is a significant aspect of their biological effects. researchgate.net The formation of adducts with proteins can alter intracellular redox status and modulate critical cellular processes such as DNA synthesis and gene expression. researchgate.net This covalent modification of protein function is a key mechanism by which these compounds exert their biological effects. researchgate.net

Stereochemical Influence on Biological Efficacy and Mechanism

The stereochemistry of 4-phenyl-2-butenoic acid and its derivatives significantly influences their biological efficacy and mechanism of action. The molecule can exist as (Z) and (E) geometric isomers, which have different spatial arrangements of the phenyl group and the carboxylic acid around the double bond. smolecule.com

The (Z)-configuration is often critical for specific intramolecular interactions. For instance, in some derivatives, the (Z)-isomer allows for intramolecular hydrogen bonding, which can stabilize the molecule and influence its interaction with biological targets. The (E)-isomer, lacking this possibility, may exhibit reduced stability and biological activity in comparison.

Research on related compounds has demonstrated the importance of stereochemistry in determining biological activity. For example, studies on allenic acids, which also possess unique stereochemical properties, have shown that different enantiomers can exhibit distinct biological activities, such as deoxyribonuclease (DNase) activity. vulcanchem.com The specific stereoisomeric form plays a crucial role in the compound's chemical reactivity and its ability to interact with biological macromolecules. vulcanchem.com

Furthermore, stereospecific reductions of related keto-acid esters by microorganisms have been shown to produce specific enantiomers, highlighting the importance of stereochemistry in biological transformations. capes.gov.br The stereochemical control in these reactions can lead to the synthesis of optically active compounds with distinct biological properties. capes.gov.br While direct comparative studies on the biological efficacy of the (Z) and (E) isomers of 4-phenyl-2-butenoic acid are not extensively detailed in the provided results, the principles of stereoisomerism strongly suggest that the geometry of the double bond is a critical determinant of its biological function.

In Vitro Biological System Investigations

Cellular Activity Profiling and Phenotypic Screening (e.g., assays for specific cellular processes affected by the compound)

In vitro studies have been instrumental in profiling the cellular activities of this compound and its derivatives. These compounds have been investigated for a range of biological effects, including antimicrobial, anticancer, and enzyme-inhibitory activities.

Derivatives of 4-oxo-2-butenoic acids have demonstrated biological activity in various contexts, including cancer, neurodegenerative conditions, and as antimicrobial agents. rsc.org For instance, certain derivatives have shown significant antiproliferative effects on human cancer cell lines such as colon carcinoma (HT-29), skin melanoma (M21), and breast carcinoma (MCF7). The mechanism of action in these cases often involves cell cycle arrest and induction of apoptosis.

Enzyme inhibition is another key area of investigation. Derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid have been identified as potent inhibitors of human carbonic anhydrase I and II isoenzymes, with inhibition constants (Ki) in the low nanomolar range. tandfonline.com Additionally, some derivatives act as inhibitors of kynurenine-3-hydroxylase, an enzyme involved in tryptophan metabolism, suggesting potential applications in neuroprotective therapies.

Antimicrobial activity has also been a focus of research. Derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. smolecule.com The mechanism of antimicrobial action can involve the inhibition of essential biosynthetic pathways, such as the menaquinone biosynthesis pathway in bacteria. smolecule.com

The table below summarizes the reported in vitro activities of some derivatives of 4-phenyl-2-butenoic acid.

Compound DerivativeCell Line/TargetObserved ActivityReference
(Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acidStaphylococcus aureus, Escherichia coliAntibacterial activity smolecule.com
Substituted (Z)-4-oxo-4-(arylamino)but-2-enoic acidsHuman Carbonic Anhydrase I & IIPotent enzyme inhibition (low nM Ki) tandfonline.com
4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acidHT-29, M21, MCF7Antiproliferative activity (nM IC50), cell cycle arrest, apoptosis induction
4-phenyl-4-oxo-butanoic acid derivativesKynurenine-3-hydroxylaseEnzyme inhibition google.com
4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acid derivatives-Moderate anti-inflammatory and antimicrobial activity researchgate.net

Exploration of Cellular Uptake and Subcellular Localization

The cellular uptake and subcellular localization of this compound and its derivatives are critical for understanding their biological effects. While specific studies on the uptake and localization of this compound itself are limited in the provided search results, research on related cinnamic acid derivatives provides valuable insights.

Cinnamic acid and its derivatives can be taken up by cells, and their intracellular distribution can influence their mechanism of action. nih.gov For example, studies with maize cell cultures have shown that these cells can uptake exogenous radiolabeled cinnamic acid. nih.gov The subsequent metabolism and localization of the compound within different cellular compartments, such as the protoplasm and cell wall, were observed. nih.gov

In human cancer cells, some fluorescent derivatives of cinnamamide (B152044) have been shown to accumulate in mitochondria. nih.gov This mitochondrial localization is significant as it can directly impact cellular energy metabolism and apoptosis pathways. nih.gov The ability of a compound to be taken up by cancer cells and localize to specific organelles like mitochondria is a key aspect of its potential as a therapeutic agent. nih.gov

Research on emissive lanthanide complexes, used as cellular probes, has identified macropinocytosis as a common uptake mechanism. rsc.org While structurally different, this research highlights a general mechanism by which cells can internalize extracellular compounds. Following uptake, these complexes were found to have specific intracellular localization profiles. rsc.org

The lipophilicity of alpha,beta-unsaturated carbonyl compounds, a class to which this compound belongs, facilitates their passage through the plasma membrane. mdpi.com This property enables them to reach cytosolic targets and activate signaling pathways. mdpi.com

Investigation of Autophagy, Apoptosis, or Necrosis Pathways in Model Cell Lines for Mechanistic Understanding

The investigation of how this compound and its derivatives impact programmed cell death pathways, such as autophagy, apoptosis, and necrosis, is crucial for elucidating their mechanisms of action, particularly in the context of cancer research.

Several studies on related compounds have demonstrated their ability to induce these cellular processes. For instance, some amphiphilic pyrrolidine (B122466) derivatives have been shown to induce both autophagy and a potent apoptotic response in pancreatic cancer cells. researchgate.net In these cases, the inhibition of autophagy was found to potentiate the apoptotic effects, suggesting a complex interplay between these two pathways. researchgate.net

The induction of apoptosis is a common mechanism of action for many anticancer agents. Derivatives of 4-oxo-2-butenoic acid have been shown to induce apoptosis in various cancer cell lines. The process can be triggered through different mechanisms, including the disruption of microtubule integrity and the activation of caspase cascades. For example, some thiazolidinone derivatives have been shown to induce apoptosis by increasing the concentrations of caspase-8 and caspase-9 and decreasing the mitochondrial membrane potential. uj.edu.pl

Autophagy can have a dual role in cancer, either promoting cell survival or contributing to cell death. The inhibition of autophagy has been explored as a strategy to sensitize cancer cells to apoptosis-inducing therapies. nih.gov This is based on the understanding that autophagy can help cells evade apoptosis. nih.gov Some histone deacetylase (HDAC) inhibitors, which share structural similarities with some butenoic acid derivatives, are known to induce autophagy, and the inhibition of this process can lead to apoptosis. jci.org

One study on a cinnamic acid derivative showed that at lower concentrations, it primarily induced apoptosis in HL-60 cells, while at a higher concentration, it led to necrosis. nih.gov This indicates that the cellular response can be concentration-dependent.

The table below summarizes the effects of related compounds on cell death pathways.

Compound Class/DerivativeCell LineEffect on Cell Death PathwaysReference
Amphiphilic pyrrolidine derivativesPancreatic cancer cellsInduction of autophagy and apoptosis researchgate.net
4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acidMCF7 (breast carcinoma)Induction of apoptosis
Thiazolidinone derivativesMCF-7 and MDA-MB-231 (breast cancer)Induction of apoptosis, increased caspase-8 and -9 uj.edu.pl
Cinnamic acid derivative (Compound 60)HL-60Induction of apoptosis at 10 and 15 µM, necrosis at 20 µM nih.gov
HDAC inhibitors (related structure)Neuroblastoma cellsInhibition of autophagy induces apoptosis jci.org

In Vivo (Non-Human) Models for Mechanistic Studies

In vivo studies in non-human models are essential for understanding the physiological effects and mechanisms of action of this compound and its derivatives in a whole-organism context.

Research on related compounds has utilized various animal models to investigate their biological activities. For instance, a chick chorioallantoic membrane (CAM) assay was used to demonstrate that a derivative of 4-phenyl-butyric acid could effectively inhibit angiogenesis and tumor growth with low toxicity. This model is valuable for studying the anti-angiogenic potential of compounds.

In the context of neurodegenerative diseases, a mouse model of Parkinson's disease (MPTP-induced) was used to show that fingolimod, a compound that underwent significant structural modification from its natural precursor, exerted neuroprotection and improved motor function. frontiersin.org Such models are crucial for evaluating the therapeutic potential of compounds for neurological disorders.

Animal models have also been employed to study the immunomodulatory effects of related natural products. Extracts from Zingiber and Alpinia species, which contain cinnamic acid derivatives, have been investigated in vivo for their effects on the immune system. researchgate.net

While specific in vivo mechanistic studies for this compound were not prominent in the search results, the use of animal models for structurally related compounds underscores their importance in validating in vitro findings and exploring the systemic effects of these molecules. These studies provide a bridge between cellular-level observations and potential therapeutic applications.

Pharmacodynamic Studies in Animal Models (focused on target engagement and mechanistic response)

Direct pharmacodynamic studies detailing the target engagement and mechanistic response of this compound in animal models have not been extensively reported. However, research on analogous compounds provides a framework for potential mechanisms of action.

One study identified 4-phenyl-butenoic acid as a compound capable of decreasing substance P-induced TNF-alpha upregulation in macrophages. This effect was achieved through the inhibition of JNK and p38 MAPK phosphorylation, suggesting a potential role in modulating inflammatory signaling pathways. physiology.orgstring-db.org

Derivatives of the related scaffold, (E)-4-aryl-4-oxo-2-butenoic acid amides , have been investigated for their antiproliferative activity. These compounds demonstrated cytotoxicity against human tumor cell lines, with some derivatives showing inhibition of tubulin polymerization. nih.gov The most potent unsubstituted amide derivative in this class had an IC50 value of 2.9 μM for tubulin assembly inhibition. nih.gov Cell cycle analysis revealed that these compounds caused an accumulation of cells in the G2/M phase. nih.gov These findings indicate that the phenylbutenoic acid scaffold can be a foundation for developing agents that interact with critical cellular components like the microtubule network.

Another class of derivatives, methyl 4-oxo-4-phenyl-2-butenoates , has been identified as inhibitors of MenB (1,4-dihydroxyl-2-naphthoyl-CoA synthase), an enzyme in the bacterial menaquinone biosynthesis pathway. nih.gov The mechanism involves the formation of an adduct with coenzyme A within the bacterial cell, which then binds to the active site of MenB. This mode of action was confirmed in Staphylococcus aureus, where the most potent derivative, methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate, exhibited significant antibacterial activity. nih.gov

Compound Class/DerivativeAnimal Model/SystemTarget/PathwayMechanistic ResponseCitation
4-Phenyl-butenoic acidMacrophage cell lineJNK and p38 MAPKInhibition of phosphorylation, decreased TNF-alpha upregulation physiology.orgstring-db.org
(E)-4-Aryl-4-oxo-2-butenoic acid amidesHuman tumor cell lines (in vitro)TubulinInhibition of tubulin polymerization, G2/M phase cell cycle arrest nih.gov
Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoateStaphylococcus aureus (in vitro/in vivo)MenB (Menaquinone biosynthesis)Formation of a CoA adduct, inhibition of MenB enzyme activity nih.gov

Exploration of Metabolic Pathways and Biotransformation in Animal Models

The primary metabolic routes for xenobiotic carboxylic acids like phenylbutenoic acid involve mitochondrial β-oxidation and conjugation reactions. tandfonline.comresearchgate.netresearchgate.net

β-Oxidation: Phenylalkenoic acids are expected to undergo β-oxidation, a process that sequentially shortens the aliphatic side chain. For a four-carbon chain like that in 4-phenyl-2-butenoic acid, this pathway would likely proceed as follows:

Activation: The carboxylic acid is first activated to its corresponding acyl-coenzyme A (acyl-CoA) thioester. researchgate.net

Saturation: The double bond at the C2 position is reduced.

Oxidation & Cleavage: The molecule then enters the standard β-oxidation spiral, where the side chain is shortened by two carbons, yielding phenylacetic acid as a major metabolite. tandfonline.comresearchgate.net Studies on the saturated analog, 4-phenylbutanoic acid, confirm that it is rapidly metabolized to phenylacetate (B1230308) via β-oxidation. drugbank.com

Conjugation: The resulting phenylacetic acid, as well as potentially the parent compound, can undergo Phase II conjugation reactions prior to excretion. The primary conjugation pathway for phenylacetic acid in humans and many animal models is with glutamine to form phenylacetylglutamine, which is then excreted in the urine. drugbank.com Other potential conjugation partners include glycine (B1666218) and glucuronic acid, though this can be species-dependent. tandfonline.comresearchgate.net

The metabolism of various xenobiotics, including the drug infigratinib (B612010) which also possesses a (Z) configuration in its structure, involves pathways such as N-dealkylation, hydroxylation, and conjugation with glucuronic acid and sulphate, highlighting the range of possible biotransformations. rsc.org

Potential Metabolic Pathway of this compound

Step Reaction Intermediate/Product Enzyme Family (General) Citation (General Pathway)
1 Activation (Z)-4-Phenyl-2-butenoyl-CoA Acyl-CoA Synthetase researchgate.net
2 Reduction 4-Phenylbutanoyl-CoA Enoyl-CoA Reductase tandfonline.com
3 β-Oxidation Phenylacetyl-CoA Acyl-CoA Dehydrogenase, etc. tandfonline.comresearchgate.netdrugbank.com

Investigation of Bioavailability and Distribution in Research Animal Models (non-human, non-clinical)

There is a lack of specific published data on the bioavailability and tissue distribution of this compound in research animal models.

To provide context, studies on its saturated counterpart, sodium phenylbutyrate , can offer some insight, though it must be stressed that the presence of the double bond in the butenoic acid could significantly alter pharmacokinetic properties. In a study involving patients with refractory solid tumors, the oral bioavailability of sodium phenylbutyrate was found to be approximately 78%. nih.gov In preclinical animal models, issues with poor bioavailability have been noted for some complex derivatives, hindering their in vivo efficacy despite promising in vitro activity. niscpr.res.in

The distribution of such compounds is influenced by their physicochemical properties, such as lipophilicity. The saturated analog, 4-phenylbutyric acid, is known to be a histone deacetylase inhibitor that demonstrates broad distribution and cellular uptake. nih.gov The protein binding of phenylbutyric acid is approximately 82%. drugbank.com

CompoundAnimal ModelBioavailability (Oral)Key Distribution FindingsCitation
This compoundN/AData not availableData not availableN/A
Sodium Phenylbutyrate (Saturated Analog)Human~78%Achieves biologically active concentrations (0.5 mM) at tolerated doses. nih.gov

Preclinical Research Avenues and Optimization Strategies

Lead Compound Identification and Optimization for Research Tools

This compound represents a simple chemical scaffold that can serve as a starting point for the identification and optimization of more complex and potent research tools. The general approach involves using the core structure as a "lead compound" and systematically modifying its functional groups to improve potency, selectivity, and pharmacokinetic properties for a specific biological target.

Research on related structures illustrates this principle. Studies on (E)-4-aryl-4-oxo-2-butenoic acid amides demonstrated clear structure-activity relationships (SAR). nih.govresearchgate.net For instance, the type and position of substituents on the aryl ring were shown to significantly influence antiproliferative activity and inhibition of tubulin polymerization. nih.gov This suggests that a similar systematic modification of the phenyl ring or the carboxylic acid moiety of this compound could be a viable strategy to develop novel biological probes.

The process of lead optimization often involves:

Scaffold Hopping and Derivatization: Creating libraries of related compounds by altering substituents, replacing the phenyl group with other aromatic or heterocyclic rings, or modifying the butenoic acid chain.

Improving Pharmacokinetics: Addressing issues like poor bioavailability, which has been observed for some butenoic acid derivatives, through strategies such as esterification or formulation changes. niscpr.res.in

Dual-Targeting: Designing hybrid molecules that incorporate the phenylbutenoic acid scaffold to inhibit multiple targets simultaneously, an approach used to develop dual inhibitors of adenosine (B11128) A2A receptors and monoamine oxidase B (MAO-B). researchgate.net

For example, 3-hydroxy-4-phenyl-2(5H)-furanone, a cyclic derivative, was identified as a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (IC50 = 0.5 μM) and proposed as a lead compound for further design efforts. researchgate.net

Advanced Applications and Future Directions in Research

Utilization as a Versatile Synthetic Building Block

(Z)-4-Phenyl-2-butenoic acid and its derivatives are acknowledged as valuable synthons in the realm of organic synthesis. rsc.org The molecule's conjugated system, which includes a double bond and a carboxylic acid group, and a ketone in its oxo-derivatives, presents multiple reactive centers for a wide array of chemical transformations.

Synthesis of Complex Natural Products and Pharmaceutical Intermediates

The foundational structure of this compound is a critical component in the creation of various biologically active molecules and intermediates for the pharmaceutical industry. chemimpex.com Derivatives of this acid have demonstrated significant potential in medicinal chemistry, with studies pointing towards antimicrobial properties. smolecule.com For instance, certain derivatives are under investigation for their capacity to inhibit the proliferation of bacteria like Staphylococcus aureus and Escherichia coli. smolecule.com

The broader class of 4-oxo-2-butenoic acids are regarded as crucial intermediates in the production of medicinal products. google.com Although specific instances of the direct application of this compound in the synthesis of a named, complex natural product are not extensively detailed in easily accessible literature, its structural motif is a common feature in many intricate molecules. The synthesis of a variety of heterocyclic compounds, which form the backbone of numerous drug molecules, frequently employs butenoic acid derivatives as foundational materials. smolecule.commdpi.com As an example, derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acids have been synthesized and their inhibitory effects on human carbonic anhydrase I and II isoenzymes have been explored, indicating a potential for therapeutic use. tandfonline.com

A closely related derivative, (R)-2-hydroxy-4-phenyl-3-butenoic acid, is recognized as a vital intermediate for a range of pharmaceuticals and optically active, physiologically active substances. google.com The synthesis of such derivatives often entails the reduction of a keto-butenoic acid precursor. google.com

Table 1: Examples of Biologically Active Derivatives and Intermediates

Compound/Derivative ClassApplication/ActivityReference
(2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acidPotential antimicrobial agent smolecule.com
(Z)-4-oxo-4-(arylamino)but-2-enoic acid derivativesInhibition of human carbonic anhydrase I and II tandfonline.com
(R)-2-hydroxy-4-phenyl-3-butenoic acidIntermediate for pharmaceuticals google.com
4-oxo-2-butenoic acid derivativesGeneral intermediates for medicines google.com

Preparation of Specialty Chemicals and Agrochemicals

The adaptability of this compound and its associated compounds also extends to the manufacturing of specialty chemicals and agrochemicals. The butenoic acid framework can be chemically altered to produce compounds with specific, desirable characteristics for a multitude of industrial uses.

In the agrochemical sector, derivatives of this compound are being examined for their potential as active ingredients. For example, some related compounds are being studied for their insecticidal effects, which could aid in the development of new pest management strategies. smolecule.com The general category of 4-phenyl-4-oxo-2-butenoate derivatives are identified as important intermediates for pesticides. google.com Moreover, certain derivatives have found applications in the creation of environmentally safer herbicides. chemimpex.com

Polymer Chemistry and Material Science Applications

The reactivity of the double bond and the carboxylic acid group in this compound makes it a promising candidate for use in polymer chemistry and material science. While dedicated research on this specific isomer is not widely published, the applications of similar butenoic acid derivatives offer a glimpse into its potential.

Monomer in the Synthesis of Functional Polymers and Copolymers

With its polymerizable double bond, this compound holds the potential for use as a monomer in creating functional polymers. The presence of the phenyl group and the carboxylic acid functionality would bestow distinct properties upon the resulting polymer, such as hydrophobicity, aromatic character, and the capacity for further chemical reactions or intermolecular bonding. A related substance, N-Phenylmaleamic acid, which has a similar structural framework, is known to be involved in polymerization reactions. cymitquimica.com The integration of butenoic acid monomers can be leveraged to fabricate polymers with customized thermal and mechanical characteristics. gesociety.org

Cross-Linking Agent in Polymer Networks

The bifunctional character of this compound, possessing both a polymerizable double bond and a reactive carboxylic acid group, points to its potential utility as a cross-linking agent. Cross-linking is a chemical process that connects polymer chains, resulting in a three-dimensional polymer network with improved mechanical strength and thermal stability. The carboxylic acid group can be chemically activated to react with functional groups on adjacent polymer chains, such as hydroxyl or amine groups, thereby forming these cross-links. Although direct studies of this compound in this capacity are not prevalent, the underlying principle is a well-established concept in polymer science with analogous molecules. google.comresearchgate.net

Precursor for High-Performance Materials

High-performance materials are characterized by their exceptional properties, including superior strength, thermal resistance, and chemical inertness. The aromatic ring within this compound can enhance the thermal stability and rigidity of a polymer structure. Its derivatives could potentially be employed in the development of luminescent molecular crystals, which have prospective applications in the field of optoelectronics. smolecule.com The creation of such advanced materials frequently depends on the use of specialized monomers that can confer the desired attributes to the final product.

Table 2: Potential Applications in Polymer and Material Science

Application AreaPotential Role of this compoundRelated Compound ExampleReference
Functional PolymersMonomerN-Phenylmaleamic acid cymitquimica.com
Polymer NetworksCross-linking agentGeneral bifunctional reagents google.comresearchgate.net
High-Performance MaterialsPrecursor for materials with specific optical or thermal properties(2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid for luminescent crystals smolecule.com

Role in Analytical Chemistry Research

As a Reference Standard in Method Development and Validation

A reference standard is a highly purified compound used as a measurement benchmark in analytical chemistry. While there is evidence of the related (E)-isomer, (E)-4-Phenyl-2-butenoic acid, being used for analytical method development and validation, specific certified reference standards for the (Z)-isomer are not commonly listed by major commercial suppliers. axios-research.com

Theoretically, any synthesized and purified compound can serve as a reference standard for its own quantification. In this capacity, this compound would be essential for:

Method Development: Establishing protocols for separation and detection using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For instance, HPLC methods developed for related compounds, such as 4-phenyl-4-oxo-2-butenoic acid derivatives, often utilize reverse-phase columns with mobile phases consisting of acetonitrile (B52724) and water, sometimes with acid modifiers like formic acid for mass spectrometry compatibility. google.comnih.gov

Method Validation: Confirming the accuracy, precision, linearity, and sensitivity of a newly developed analytical method.

Quality Control: Serving as a QC sample during the synthesis of its derivatives to monitor reaction progress and purity. axios-research.com

Table 1: Potential Analytical Methods for this compound (Based on Analog Analysis)

Analytical TechniquePotential ApplicationNotes
High-Performance Liquid Chromatography (HPLC)Quantification, Purity AssessmentUV detection would be effective due to the aromatic ring and conjugated double bond. nih.gov
Mass Spectrometry (MS)Structure Confirmation, Metabolite IdentificationCoupled with HPLC (LC-MS) for identifying the compound in complex matrices. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyStructure Elucidation¹H and ¹³C NMR are crucial for confirming the (Z)-configuration of the double bond.
Infrared (IR) SpectroscopyFunctional Group IdentificationCharacteristic peaks for the carboxylic acid (O-H and C=O stretch) and C=C double bond would be present.

Probe Molecule for Reaction Monitoring and Mechanistic Studies

As a molecule with multiple reactive sites—the carboxylic acid, the carbon-carbon double bond, and the phenyl ring—this compound has the potential to be used as a probe molecule. However, specific studies employing it for this purpose are not prominent in the literature.

Research on structurally similar compounds, such as (E)-4-aryl-4-oxo-2-butenoic acid amides, has used them to study the kinetics and regioselectivity of reactions like the aza-Michael addition. researchgate.net Such studies provide insight into how nucleophiles interact with the α,β-unsaturated system. By analogy, this compound could be used to investigate:

Stereoselectivity: How the (Z)-geometry influences the stereochemical outcome of addition reactions across the double bond.

Reaction Kinetics: Studying the rates of esterification, amidation, or addition reactions to understand the electronic and steric effects of the phenylalkyl group.

Inhibition Mechanisms: Derivatives of the core 4-oxo-4-phenyl-2-butenoic acid structure have been shown to inhibit enzymes like MenB in bacteria through the formation of a covalent adduct with coenzyme A. nih.gov The (Z)-isomer could serve as a probe to explore the structural requirements for such inhibition.

Environmental Chemistry Research Perspectives

The environmental impact of this compound has not been a focus of dedicated research. Its potential fate and role in the environment must be extrapolated from studies on related natural products and aromatic acids.

Studies on Environmental Fate and Degradation Pathways (e.g., photolysis, biodegradation mechanisms)

No specific studies on the environmental degradation of this compound are currently available. However, as a cinnamic acid analog, its potential degradation pathways can be hypothesized.

Biodegradation: Cinnamic acid and its derivatives are known to be degraded by various microorganisms. nih.gov A common bacterial degradation pathway involves β-oxidation of the side chain, with key intermediates like benzoyl-CoA. researchgate.net A bacterium, Stenotrophomonas sp., has been shown to degrade cinnamic acid to 3-phenylpropionic acid and subsequently to protocatechuic acid before ring cleavage. nih.gov It is plausible that this compound could be metabolized through similar pathways, potentially involving initial saturation of the double bond followed by side-chain shortening.

Photolysis: Unsaturated carboxylic acids and aromatic compounds are susceptible to photodegradation. researchgate.netrsc.orgresearchgate.net Studies on other aromatic molecules show that exposure to UV light can lead to oxidation and cleavage, resulting in the formation of smaller, more volatile compounds like formic acid and acetic acid. rsc.org The photolysis of cobalt(III) complexes with unsaturated carboxylic acids proceeds via decarboxylation upon irradiation. researchgate.net Therefore, potential photolytic degradation pathways for this compound could include isomerization to the more stable (E)-isomer, oxidation of the double bond, or decarboxylation.

Role in Natural Product Biosynthesis or Degradation Cycles

This compound is not recognized as a common intermediate in major plant biosynthetic pathways. The primary route for the synthesis of simple phenylpropanoids, such as cinnamic acid, is the shikimate pathway, which starts with the amino acid phenylalanine. frontiersin.org This pathway gives rise to a vast array of compounds, including flavonoids and lignins. frontiersin.org

While bacteria have been shown to possess plant-like pathways for producing benzoyl-CoA from cinnamic acid, this compound is not a named intermediate. nih.gov Recently, it was shown that 4-phenylbutyric acid can be converted to the plant auxin phenylacetic acid (PAA), demonstrating that pathways for metabolizing phenylalkyl acids exist in plants. mdpi.com It is conceivable that this compound could arise as a minor variant in these metabolic networks or as a degradation product of more complex natural compounds, but this remains speculative.

Emerging Research Areas and Potential Novel Applications

While research on this compound itself is sparse, its derivatives are subjects of emerging research, primarily in pharmacology. This suggests that the core structure is a valuable scaffold for developing new bioactive molecules.

Emerging applications are centered on the synthesis of derivatives with potential therapeutic uses:

Antimicrobial Agents: Derivatives of 4-oxo-4-phenyl-but-2-enoates have demonstrated potent antibacterial activity against both methicillin-sensitive and resistant Staphylococcus aureus (MSSA and MRSA). nih.gov Their mechanism involves the inhibition of MenB, an enzyme in the essential menaquinone biosynthesis pathway. nih.gov

Antifungal Agents: Hydrazone derivatives of 4-phenyl-2-hydroxy-4-oxo-2-butenoic acid have shown significant antifungal activity, with research progressing into their formulation in soft dosage forms like ointments. pharmjournal.ru

Anti-inflammatory and Hypolipidemic Agents: The broader class of cinnamic acid derivatives is well-known for antioxidant and anti-inflammatory properties. mdpi.com This provides a strong rationale for exploring this compound and its esters or amides for similar activities.

The compound also serves as a key chemical intermediate for creating more complex molecules for use in drug development and potentially as a flavoring agent due to its aromatic properties. smolecule.com

Advanced Analytical Methodologies for Z 4 Phenyl 2 Butenoic Acid in Research

Chromatographic Separation Techniques for Purity and Stereoisomer Analysis

Chromatographic techniques are indispensable for the separation and analysis of (Z)-4-Phenyl-2-butenoic acid from reaction mixtures, isomers, and potential impurities. The choice of method depends on the specific analytical goal, such as purity assessment, stereoisomer analysis, or trace-level quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Its versatility is enhanced by a range of detectors that offer different levels of selectivity and sensitivity.

HPLC coupled with a UV-Vis Diode Array Detector (DAD) is a powerful tool for the purity assessment of this compound. The phenyl group and the conjugated double bond in the molecule are strong chromophores, making it highly suitable for UV detection. A DAD detector provides spectral information across a range of wavelengths for any point in the chromatogram, which is invaluable for peak purity analysis and distinguishing the target compound from impurities.

A typical reversed-phase HPLC-DAD method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous acid solution (e.g., formic acid or phosphoric acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with varying polarities. The UV spectrum of this compound would be recorded to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity and for comparison against a reference standard.

Table 1: Illustrative HPLC-DAD Parameters for Purity Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, increase to 90% B over 15 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection DAD, 210-400 nm, with monitoring at λmax (e.g., ~254 nm)
Injection Vol. 10 µL

For unambiguous peak identification and enhanced sensitivity, HPLC can be coupled with a Mass Spectrometer (HPLC-MS). This technique is particularly useful for confirming the molecular weight of this compound (C10H10O2, molecular weight: 162.18 g/mol ) and for identifying impurities, even those that co-elute with the main peak. nih.gov

In an HPLC-MS analysis, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of compound, typically operating in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion at m/z 161.1. For MS-compatible methods, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are used instead of non-volatile acids like phosphoric acid. sielc.comsielc.com Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that can confirm the identity of the compound and help in the characterization of unknown impurities.

Table 2: Representative HPLC-MS Parameters

ParameterCondition
LC System UHPLC/HPLC with a C18 column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Ionization Mode Electrospray Ionization (ESI), Negative
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Ion Trap
Scan Range m/z 50-500
Expected Primary Ion [M-H]⁻ at m/z 161.1

While this compound itself is not chiral, its derivatives created through reactions at the double bond can be. For instance, the synthesis of (R)-2-Hydroxy-4-phenylbutyric acid from a precursor like 2-oxo-4-phenylbutyric acid highlights the importance of stereoselective analysis. nih.gov Should this compound be used to synthesize chiral derivatives, Chiral HPLC would be the method of choice to determine enantiomeric purity (enantiomeric excess, ee).

This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used. uni-regensburg.demdpi.com The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol (B145695). The addition of a small amount of an acidic modifier like acetic or trifluoroacetic acid can improve peak shape for acidic compounds. mdpi.com

Table 3: General Chiral HPLC Conditions for Carboxylic Acid Derivatives

ParameterCondition
Column Chiral Stationary Phase (e.g., Chiralpak® series)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25 °C

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Since carboxylic acids like this compound have low volatility and can exhibit poor peak shape due to their polarity, a derivatization step is typically required before GC analysis. Silylation is a common derivatization technique where the acidic proton is replaced by a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netbrjac.com.brscribd.com This process creates a more volatile and less polar TMS ester, which is amenable to GC analysis.

GC-MS is a highly sensitive method for the identification and quantification of these derivatives, even at trace levels. The mass spectrum of the TMS derivative will show a characteristic molecular ion peak and fragmentation pattern that can be used for positive identification against a spectral library.

Table 4: Typical GC-MS Parameters for Silylated Carboxylic Acids

ParameterCondition
Derivatization Reaction with BSTFA or MSTFA in a solvent like pyridine (B92270) or acetonitrile
GC Column Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium at a constant flow
Oven Program Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C)
Injection Splitless mode for trace analysis
MS Ionization Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

Supercritical Fluid Chromatography (SFC) is a powerful technique that bridges the gap between gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. shimadzu.com SFC can offer high-resolution separations and is particularly adept at separating isomers, including stereoisomers and geometric isomers like the (Z) and (E) forms of 4-Phenyl-2-butenoic acid. researchgate.net

The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations compared to HPLC without a significant loss of resolution. shimadzu.com For the separation of polar compounds like carboxylic acids, a polar organic co-solvent (modifier), such as methanol, is added to the CO2. researchgate.net SFC can be coupled with various detectors, including UV-DAD and MS. The technique is also highly effective for chiral separations, often providing better and faster results than chiral HPLC. dokumen.pub

Table 5: Illustrative SFC Conditions for Isomer Separation

ParameterCondition
Column Stationary phase suitable for SFC (e.g., silica, 2-ethylpyridine, or chiral phase)
Mobile Phase Supercritical CO2 with a modifier (e.g., 5-40% Methanol)
Flow Rate 2-4 mL/min
Back Pressure 100-150 bar
Column Temp. 35-40 °C
Detection UV-DAD or MS

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

Bioanalytical Method Development for Research Studies

Analyzing "this compound" in biological matrices is crucial for in vitro and in vivo research. These methods typically involve liquid chromatography coupled with a sensitive detector.

For studies involving cell cultures, quantifying the compound in media or cell lysates helps in understanding its stability, uptake, and metabolism. Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice due to its high selectivity and sensitivity.

A method for a related compound, 4-phenylbutyric acid (4-PBA), in cell culture media like DMEM and NeuroBasal-A has been developed using LC-High Resolution Mass Spectrometry (LC-HRMS). mdpi.com A similar approach would be effective for "this compound." Sample preparation typically involves a protein precipitation step using a cold organic solvent (e.g., acetonitrile or methanol) followed by centrifugation to remove proteins and cellular debris. mdpi.comjuniperpublishers.com An internal standard, preferably a structurally similar analogue, is added at the beginning of the sample preparation to account for matrix effects and variability. mdpi.com

Table 3: Typical LC-MS/MS Parameters for Analysis in Cell Culture Media

ParameterSetting
Chromatography Reverse-Phase HPLC/UPLC
Column C18 or PFP, e.g., 2.1 x 100 mm, <3 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Detection Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
MS Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

These parameters are based on established methods for similar analytes. mdpi.comnih.gov

For pharmacokinetic and metabolic studies in research animal models, robust methods for quantifying "this compound" in plasma, serum, and tissue homogenates are required. High-Performance Liquid Chromatography with UV (HPLC-UV) or MS detection is commonly employed.

Sample preparation is critical to remove interfering substances. For plasma or serum, protein precipitation is a common first step. juniperpublishers.com For more complex matrices or to achieve lower detection limits, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove matrix components that can interfere with the analysis. nih.gov For tissue samples, homogenization is required first, followed by extraction.

Table 4: Example Bioanalytical HPLC-UV Method for Plasma Samples

StepDescription
Sample Preparation Protein precipitation with acetonitrile (1:3 plasma:solvent ratio), vortex, centrifuge. Evaporate supernatant and reconstitute in mobile phase. juniperpublishers.com
Column Reverse-Phase C8 or C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Phosphate (B84403) Buffer (pH adjusted) nih.gov
Flow Rate 1.0 mL/min
Detector UV Detector set at the compound's λmax (e.g., ~235 nm) nih.gov
Internal Standard A structurally related compound not present in the matrix.

Validation of Analytical Methods for Research Robustness and Accuracy

To ensure that an analytical method is reliable and fit for its intended purpose, it must be validated. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.govresearchgate.net The key validation parameters ensure the method's performance is well-characterized.

Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. japsonline.com This is often demonstrated by analyzing blank matrix samples and spiked samples to show no interfering peaks at the retention time of the analyte.

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically evaluated by a least-squares regression analysis of the calibration curve data.

Range : The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations (e.g., quality control samples) and calculating the percent recovery. researchgate.net

Precision : The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). nih.gov

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. juniperpublishers.com

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage. nih.gov

Based on the available information, a detailed article on the analytical methodologies for this compound with specific research findings and data tables cannot be generated. Extensive searches did not yield specific studies detailing the validation of analytical methods—including specificity, linearity, accuracy, precision, and limits of detection/quantification—for this particular compound.

Scientific literature on analytical methods often focuses on compounds with broader applications or regulatory scrutiny. While general analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) would likely be applicable for the analysis of this compound, the absence of published, peer-reviewed method validation studies prevents the presentation of specific data required for the requested article.

To provide the level of detail and authority requested, including data tables on linearity, accuracy, and precision, one would need access to dedicated research that has not been made publicly available. Therefore, any attempt to create the specified content would involve speculation or the use of data for unrelated compounds, which would violate the core requirements of accuracy and strict focus on this compound.

For a comprehensive and data-rich article to be written, original research dedicated to the development and validation of an analytical method for this compound would need to be published first.

Conclusion and Future Outlook on Z 4 Phenyl 2 Butenoic Acid Research

Summary of Key Research Findings and Methodological Advances

Research into (Z)-4-Phenyl-2-butenoic acid and its derivatives has led to significant progress in synthetic methodologies, structural understanding, and the exploration of its biological potential. These advancements have paved the way for new applications and further investigations into this class of compounds.

Synthesis Achievements and Stereoselective Control

The synthesis of α,β-unsaturated acids like this compound has been a focal point of organic chemistry, with various methods developed to control the stereochemistry of the double bond. Classical approaches such as the Perkin reaction, involving the condensation of benzaldehyde (B42025) and acetic anhydride (B1165640), have been foundational. smolecule.com Modifications, for instance, using 2-phenylacetaldehyde, allow for the introduction of the necessary phenyl group at the 4-position. smolecule.com

More advanced and stereoselective methods have also been employed. The Horner-Wadsworth-Emmons (HWE) reaction is a key technique for creating α,β-unsaturated esters with high stereocontrol. smolecule.com For example, using ethyl diphenylphosphonoacetate under specific conditions can lead to a favorable Z/E ratio of the corresponding ester, which can then be hydrolyzed to this compound. smolecule.com Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, offer another sophisticated route for the stereoselective synthesis of the styryl moiety. smolecule.com

Aldol (B89426) condensation remains a common and versatile method for producing this compound, often starting from acetophenone (B1666503) and a suitable aldehyde. smolecule.com Additionally, bromoalkoxylation strategies have been utilized to introduce functional groups across the double bond, which can then be eliminated under mild conditions to preserve the desired (Z)-configuration. smolecule.com

Synthetic Method Key Features Stereoselectivity
Perkin Reaction Condensation of an aromatic aldehyde with an acid anhydride.Generally produces the more stable E-isomer, but can be adapted.
Horner-Wadsworth-Emmons Olefination using a phosphonate (B1237965) ylide.Can be tuned to favor the Z-isomer with appropriate reagents and conditions. smolecule.com
Palladium-Catalyzed Coupling Heck or Suzuki-Miyaura reactions for C-C bond formation.High stereoselectivity can be achieved with specific catalysts and ligands. smolecule.com
Aldol Condensation Base-catalyzed reaction of an enolate with a carbonyl compound.Can yield the (Z)-isomer, often followed by dehydration. smolecule.com
Bromoalkoxylation/Elimination Introduction and subsequent removal of bromine and an alkoxy group.Mild elimination conditions help retain the (Z)-geometry. smolecule.com

Insights from Structural Elucidation and Reactivity Studies

The structure of this compound, with its conjugated system of a phenyl group, a double bond, and a carboxylic acid, dictates its chemical reactivity. The (Z)-configuration, where the phenyl and carboxyl groups are on the same side of the double bond, influences its physical properties and biological interactions. smolecule.com

The compound undergoes reactions typical of carboxylic acids and alkenes. smolecule.com These include esterification with alcohols, reduction of the carboxylic acid to a primary alcohol, and nucleophilic addition at the double bond. smolecule.com The reactivity of the related 4-oxo-4-phenylbutanoic acid has been studied, showing it can be oxidized to form benzoic acid. derpharmachemica.com The presence of the conjugated system in this compound makes it a versatile intermediate in organic synthesis. smolecule.com

Contributions from Computational and Biological Research

Computational studies have provided valuable insights into the electronic properties of related 4-oxo-2-butenoic acids, helping to rationalize substituent effects on their reactivity. rsc.org For instance, frontier orbital calculations have been used to understand the outcomes of aldol condensation reactions. rsc.org

Biologically, derivatives of this compound have shown promise in several areas. Research indicates potential anti-inflammatory, antimicrobial, and antifungal properties. smolecule.comrsc.org Some analogs have demonstrated effectiveness against pathogenic bacteria like Staphylococcus aureus by inhibiting crucial biosynthetic pathways, such as menaquinone biosynthesis. smolecule.com Specifically, derivatives have been shown to inhibit the MenB enzyme in this pathway. smolecule.com Furthermore, there is exploration into their potential roles in addressing neurodegenerative diseases. smolecule.comrsc.org The biological activity is often linked to the specific structural configuration and the presence of various functional groups.

Identification of Knowledge Gaps and Future Research Priorities

Despite the progress made, there remain significant opportunities for further research and development concerning this compound and its analogs.

Unexplored Synthetic Transformations and Derivatizations

While several synthetic routes to this compound exist, there is still room for the development of more efficient, scalable, and environmentally friendly methods. rsc.orggoogle.com Future research could focus on:

Catalytic Asymmetric Synthesis: Developing catalytic methods to produce enantiomerically pure derivatives, which could have distinct biological activities.

Novel Derivatizations: Exploring a wider range of functional group transformations at the carboxylic acid, the double bond, and the phenyl ring to create a diverse library of compounds for biological screening. This could include the synthesis of various amides, esters, and heterocyclic derivatives. researchgate.netsapub.org

Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and reaction conditions, such as microwave-assisted synthesis, to reduce the environmental impact of production. rsc.org

Deeper Mechanistic Understanding of Biological Interactions

The promising biological activities of this compound derivatives warrant a more in-depth investigation into their mechanisms of action. smolecule.com Key areas for future research include:

Target Identification and Validation: Identifying the specific molecular targets (e.g., enzymes, receptors) with which these compounds interact to exert their biological effects. smolecule.com While MenB has been identified as a target for some derivatives, other potential targets remain to be discovered. smolecule.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and correlating these changes with biological activity to design more potent and selective compounds.

Pharmacokinetic and Pharmacodynamic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives to assess their potential as therapeutic agents.

Novel Applications in Materials Science and Chemical Biology

The unique structural characteristics of this compound and its derivatives, particularly the conjugated α,β-unsaturated system, have opened avenues for their application in both materials science and chemical biology. In materials science, derivatives of this butenoic acid are being explored for the formulation of advanced materials. chemimpex.comcymitquimica.com For instance, certain derivatives are utilized in creating polymers with potentially enhanced thermal stability and mechanical properties. chemimpex.com Another novel application lies in the development of luminescent molecular crystals, which have potential uses in the field of optoelectronics. smolecule.com

In the realm of chemical biology, this compound serves as a scaffold for developing biologically active molecules. Derivatives have been investigated for a range of pharmacological activities, including antimicrobial and anti-inflammatory properties. smolecule.com Research has indicated that analogs of this compound can act as inhibitors of specific enzymes crucial for bacterial survival. smolecule.com For example, some derivatives have been shown to inhibit MenB, an enzyme in the menaquinone biosynthesis pathway, which is essential for bacteria like Staphylococcus aureus. smolecule.com This inhibitory action highlights their potential in the development of new antibiotics. smolecule.com Furthermore, the scaffold is being explored for its potential in creating therapeutic agents for neurodegenerative diseases and as intermediates in the synthesis of more complex drugs. chemimpex.comsmolecule.com The versatility of the structure also extends to agricultural chemistry, where it has applications in the development of agrochemicals. chemimpex.com

Broader Impact of Research on this compound in Chemical Sciences

Research centered on this compound has had a notable impact on several areas within the chemical sciences. Its structure, which features a reactive α,β-unsaturated carboxylic acid, provides a valuable model for fundamental studies in organic chemistry and a platform for developing new synthetic methodologies.

Contribution to Understanding Alpha,Beta-Unsaturated Systems

This compound is an archetypal α,β-unsaturated carbonyl compound. The conjugation of the carbon-carbon double bond with the carbonyl group of the carboxylic acid creates a unique electronic profile. libretexts.org This delocalization of electrons makes the β-carbon electrophilic and susceptible to nucleophilic attack, a reaction known as conjugate or 1,4-addition. smolecule.comlibretexts.org The study of this compound and its reactions, such as Michael additions, provides fundamental insights into the reactivity of these systems. smolecule.com The (Z)-configuration is particularly significant as it influences the molecule's conformation and reactivity compared to its (E)-isomer, offering a clear case study for the principles of geometric isomerism on chemical properties. smolecule.com The compound's structure, featuring a conjugated system of a double bond, a ketone, and a carboxylic acid group, confers this distinct reactivity.

Advancements in Stereoselective Synthesis and Catalysis

The synthesis of the (Z)-isomer of 4-phenyl-2-butenoic acid with high selectivity presents a significant challenge, and research in this area has driven advancements in stereoselective synthesis and catalysis. The Horner–Wadsworth–Emmons (HWE) reaction is a key method used to construct the α,β-unsaturated system with stereocontrol, where specific conditions can favor the formation of the (Z)-isomer. smolecule.com

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the stereoselective synthesis of this compound. smolecule.com For instance, the Heck reaction can be employed to couple an aryl halide with an olefin to form the styryl group, while the Suzuki-Miyaura reaction can introduce aryl groups with stereochemical control. smolecule.com Other classical methods, such as the Perkin reaction, involve the condensation of benzaldehyde and acetic anhydride to form cinnamic acid derivatives, which are structurally related. smolecule.com Modifications of these established reactions, for example, through aldol condensation of acetophenone derivatives, have been developed to specifically target the (Z)-isomer of 4-phenyl-2-butenoic acid and its analogs. smolecule.comrsc.orgrsc.org These synthetic explorations contribute to the broader field by refining catalytic systems and reaction conditions for achieving high stereoselectivity in olefination and coupling reactions. smolecule.com

Potential for Development of New Research Tools and Probes

The biological activities exhibited by derivatives of this compound position them as valuable starting points for the development of new research tools and chemical probes. chemimpex.com A chemical probe is a small molecule used to study biological systems, often by selectively interacting with a specific protein or pathway. The demonstrated ability of this compound analogs to inhibit specific enzymes, such as those in bacterial metabolic pathways, makes them suitable for this purpose. chemimpex.comsmolecule.com By modifying the core structure, researchers can design probes to investigate the function and role of these enzymes in both health and disease. The interaction of such compounds with biological targets like proteins can be fine-tuned, where functional groups on the molecule, such as a chlorophenyl group, can interact with hydrophobic pockets in proteins, modulating enzyme or receptor activity. This potential allows for the elucidation of metabolic pathways and the identification of new therapeutic targets. chemimpex.com

Q & A

Q. What are the recommended synthetic routes for (Z)-4-Phenyl-2-butenoic acid, and how can reaction conditions influence geometric isomer purity?

The compound can be synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst, as demonstrated in analogous syntheses of biphenyl derivatives (e.g., Friedel-Crafts acylation of biphenyl with succinic anhydride) . To favor the (Z)-isomer, steric and electronic factors must be controlled:

  • Use low-temperature conditions (0–5°C) to minimize thermal isomerization.
  • Optimize solvent polarity (e.g., dichloromethane) to stabilize intermediates .
  • Monitor reaction progress with HPLC or chiral GC to assess geometric purity .

Q. How can structural characterization of this compound be rigorously validated?

Combine spectroscopic and chromatographic methods:

  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{H-H}) in 1^1H NMR to confirm the (Z)-configuration via vicinal proton coupling patterns (typically 10–12 Hz for cis alkenes) .
  • HRMS : Verify molecular ion peaks (e.g., exact mass ± 0.001 Da) to confirm stoichiometry .
  • IR Spectroscopy : Identify carboxylate (C=O stretch ~1700 cm⁻¹) and alkene (C=C stretch ~1650 cm⁻¹) functional groups .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Recrystallization : Use ethyl acetate/hexane mixtures to exploit solubility differences between geometric isomers .
  • Column Chromatography : Employ silica gel with a gradient elution (e.g., 5–20% ethyl acetate in hexane) to resolve (Z)- and (E)-isomers .
  • Acid-Base Extraction : Leverage the compound’s acidity (pKa ~4.5) by partitioning between aqueous NaHCO₃ and organic solvents .

Advanced Research Questions

Q. How can computational modeling predict the stereochemical stability of this compound under varying conditions?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

  • Calculate energy barriers for (Z)-to-(E) isomerization, identifying transition states .
  • Simulate solvent effects (e.g., polarizable continuum models) to predict solvent-driven stabilization .
  • Validate results against experimental NMR coupling constants and HPLC retention times .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Dose-Response Analysis : Test compound efficacy across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Off-Target Profiling : Use kinase/GPCR panels to rule out unintended interactions .
  • Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., 4-(2-Fluorophenyl)-4-oxobutanoic acid) to identify trends .

Q. How can geometric isomerism influence the compound’s role in enzyme inhibition studies?

The (Z)-isomer’s planar conformation may enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2):

  • Docking Studies : Compare binding affinities of (Z)- and (E)-isomers using AutoDock Vina .
  • Enzymatic Assays : Measure IC₅₀ values under controlled pH and temperature to isolate stereochemical effects .

Q. What experimental designs mitigate oxidative degradation of this compound during long-term storage?

  • Stability Studies : Store samples under argon at –80°C and monitor degradation via LC-MS over 6–12 months .
  • Antioxidant Additives : Test 0.1% BHT or ascorbic acid to inhibit radical-mediated oxidation .
  • Lyophilization : Prepare stable salt forms (e.g., sodium or ammonium salts) to enhance shelf life .

Methodological Resources

  • Stereochemical Validation : Refer to NMR protocols in and computational workflows in .
  • Synthetic Optimization : Apply Friedel-Crafts conditions from with modifications for geometric control.
  • Biological Profiling : Use enzyme inhibition assays detailed in and .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.